molecular formula C8H6F4O B6240240 (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol CAS No. 2375250-93-2

(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol

Cat. No. B6240240
CAS RN: 2375250-93-2
M. Wt: 194.1
InChI Key:
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Description

(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol, commonly referred to as 2,5-difluorophenol (2,5-DFP), is a colorless, volatile, and slightly water-soluble liquid. It is a common organic compound with a wide range of applications in the pharmaceutical, medical, and agricultural industries. It is used as a synthetic intermediate, a solvent, a reagent, and a preservative. It is also used in the manufacture of perfumes, dyes, and other products.

Scientific Research Applications

(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various pharmaceuticals, including antifungal and antiviral agents. It is also used in the synthesis of dyes, fragrances, and other organic compounds. In addition, (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is used in the synthesis of polymers, such as polyvinyl chloride and polyurethane. It is also used in the synthesis of various catalysts and as a catalyst for various chemical reactions.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is not fully understood. However, it is known to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and thromboxanes. It is also known to interact with other enzymes, such as lipoxygenase, monoamine oxidase, and cytochrome P450, and to inhibit the activity of these enzymes. In addition, (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is known to interact with various receptors, such as adenosine receptors and serotonin receptors, and to modulate their activity.
Biochemical and Physiological Effects
(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol has a variety of biochemical and physiological effects. It is known to inhibit the activity of cyclooxygenase, which is involved in the synthesis of prostaglandins and thromboxanes. It is also known to interact with other enzymes, such as lipoxygenase, monoamine oxidase, and cytochrome P450, and to inhibit the activity of these enzymes. In addition, (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is known to interact with various receptors, such as adenosine receptors and serotonin receptors, and to modulate their activity.

Advantages and Limitations for Lab Experiments

One advantage of (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol for use in laboratory experiments is its low cost and availability. It is also relatively safe to use, as it is not highly toxic or corrosive. However, it is important to note that (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is a volatile compound and should be handled with caution. It should also be stored in a cool, dry place, away from direct sunlight.

Future Directions

The future directions of (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol are numerous. Further research is needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research is needed to explore its potential applications in the pharmaceutical and agricultural industries. Finally, further research is needed to explore its potential applications as a preservative and a solvent.

Synthesis Methods

(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol can be synthesized via a variety of methods, including the Friedel-Crafts alkylation reaction, the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Friedel-Crafts alkylation reaction is the most common method of synthesis, and involves the reaction of a halogenated aromatic compound, such as 2,5-difluorotoluene, with an alkyl halide in the presence of an acid catalyst. The Williamson ether synthesis is a method of synthesizing ethers by reacting an alkoxide with an alkyl halide in the presence of a base. The Grignard reaction is a method of synthesizing organometallic compounds by reacting an organomagnesium halide with an electrophile. The Wittig reaction is a method of synthesizing alkenes by reacting an organophosphorus compound with an aldehyde or ketone in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-difluorophenol", "2,2-difluoroethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 2,5-difluorophenol is reacted with sodium hydroxide in methanol to form the corresponding phenoxide salt.", "Step 2: The phenoxide salt is then reacted with 2,2-difluoroethanol in the presence of hydrochloric acid to form the desired product, (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol.", "Step 3: The product is isolated by extraction with diethyl ether and purified by recrystallization from a suitable solvent." ] }

CAS RN

2375250-93-2

Product Name

(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol

Molecular Formula

C8H6F4O

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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